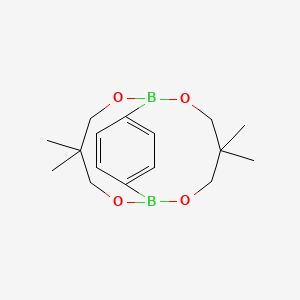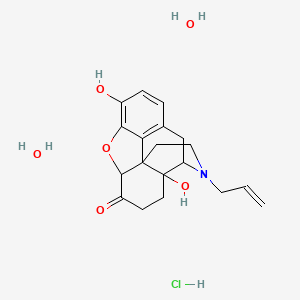
Naloxone HCl Dihydrate; Naloxone HCl 2H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naloxone hydrochloride dihydrate is a pharmaceutical compound primarily used as an opioid antagonist. It is highly effective in reversing the effects of opioid overdoses by binding to opioid receptors in the central nervous system. This compound is crucial in emergency medicine, particularly in cases of opioid-induced respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naloxone hydrochloride dihydrate is synthesized from oxymorphone by replacing the methyl group on the nitrogen atom with an allyl group. The synthesis involves several steps, including oxidation and reduction reactions, to achieve the desired molecular structure .
Industrial Production Methods: In industrial settings, naloxone hydrochloride dihydrate is produced through a series of chemical reactions involving oxymorphone as the starting material. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is typically obtained as a white or almost white, hygroscopic, crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Naloxone hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different pharmaceutical applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Allyl bromide is often used to introduce the allyl group in the synthesis process.
Major Products Formed: The primary product formed from these reactions is naloxone hydrochloride dihydrate itself. Other intermediates and by-products are typically removed during the purification process .
Scientific Research Applications
Naloxone hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Biology: Employed in studies involving opioid receptors and their role in various physiological processes.
Medicine: Widely used in clinical settings to reverse opioid overdoses.
Industry: Utilized in the development of new pharmaceutical formulations and delivery methods.
Mechanism of Action
Naloxone hydrochloride dihydrate acts as a competitive antagonist at opioid receptors, particularly the μ-opioid receptors. By binding to these receptors, it displaces opioid molecules, thereby reversing their effects. This action rapidly restores normal respiratory function in individuals experiencing opioid-induced respiratory depression .
Comparison with Similar Compounds
Naltrexone: Another opioid antagonist used for managing opioid and alcohol dependence.
Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.
Nalmefene: Employed in the treatment of alcohol dependence and opioid overdose.
Uniqueness of Naloxone Hydrochloride Dihydrate: Naloxone hydrochloride dihydrate is unique due to its rapid onset of action and high affinity for opioid receptors. It is particularly effective in emergency situations where quick reversal of opioid effects is critical .
Naloxone hydrochloride dihydrate remains an essential tool in both clinical and research settings, offering life-saving benefits and contributing to our understanding of opioid pharmacology.
Properties
IUPAC Name |
4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZWEASFRBVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

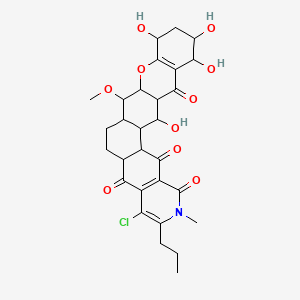
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13389539.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
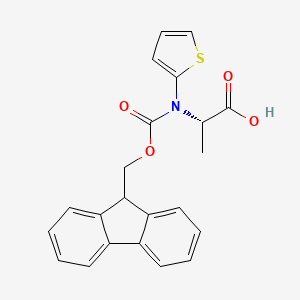
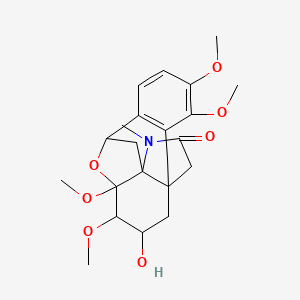
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B13389579.png)
![3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid](/img/structure/B13389584.png)
![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)


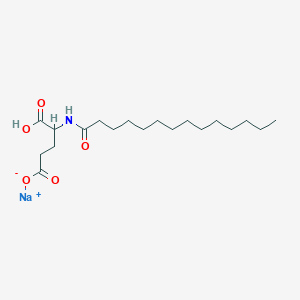
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
